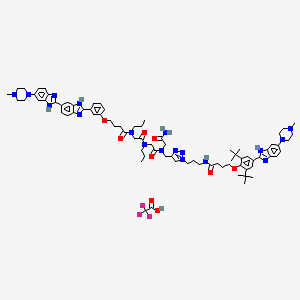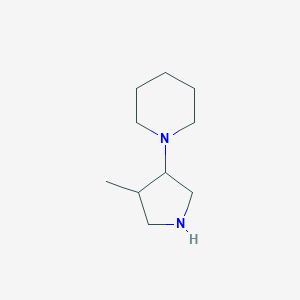![molecular formula C8H11N3 B12432810 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 937667-54-4](/img/structure/B12432810.png)
2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by a unique structure that combines a hydrazine group with a cyclopenta[b]pyridine ring system. Its distinctive chemical properties make it a valuable subject for various scientific investigations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by the addition of alkylating agents . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes for efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Manganese triflate and tert-butyl hydroperoxide in aqueous conditions at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives act as inhibitors of protein kinases, which play a crucial role in cell signaling pathways . The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity.
Vergleich Mit ähnlichen Verbindungen
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar core structure but differs in the functional groups attached.
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: Another related compound with a pyrazine ring instead of a pyridine ring.
Uniqueness: 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
937667-54-4 |
|---|---|
Molekularformel |
C8H11N3 |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylhydrazine |
InChI |
InChI=1S/C8H11N3/c9-11-8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3,9H2,(H,10,11) |
InChI-Schlüssel |
QBZCQRIFUFMUJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)N=C(C=C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2r,5r,6r)-4-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(3-Chlorophenyl)-5-(4-Chlorophenyl)-3-Oxomorpholin-2-Yl]acetic Acid](/img/structure/B12432730.png)
![2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B12432736.png)
![(E)-N'-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B12432748.png)

![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-4-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B12432755.png)

![6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine](/img/structure/B12432768.png)
![Amino[2-(2-sulfanylacetamido)acetamido]acetic acid](/img/structure/B12432776.png)
![2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide](/img/structure/B12432778.png)




![3-(3,5-Dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12432794.png)
